1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17640249
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N4S |
|---|---|
| Molecular Weight | 158.23 g/mol |
| IUPAC Name | 1-(2-methylsulfanylethyl)triazol-4-amine |
| Standard InChI | InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
| Standard InChI Key | XZRSBCHOKNYYJX-UHFFFAOYSA-N |
| Canonical SMILES | CSCCN1C=C(N=N1)N |
Introduction
Structural and Molecular Characteristics
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine (molecular formula: C₅H₁₀N₄S, molecular weight: 158.23 g/mol) consists of a 1,2,3-triazole core with two distinct functional groups:
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A 2-(methylsulfanyl)ethyl chain at the N1 position, contributing hydrophobic character.
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A primary amine (-NH₂) at the C4 position, enabling hydrogen bonding and nucleophilic reactivity.
The methylsulfanyl group (-SCH₃) enhances lipophilicity, which may influence membrane permeability in biological systems . The amine group’s basicity (predicted pKa ~4.5–5.5) allows for pH-dependent solubility and potential salt formation .
Synthetic Pathways and Reaction Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1,2,3-triazoles typically employs CuAAC, a click chemistry reaction combining azides and terminal alkynes . For this compound:
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Azide Precursor: 2-(Methylsulfanyl)ethyl azide could be synthesized from 2-chloroethyl methyl sulfide via nucleophilic substitution with sodium azide.
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Alkyne Component: Propargylamine (HC≡C-CH₂-NH₂) serves as the amine-bearing alkyne.
Reaction:
This method offers high regioselectivity (>98%) for the 1,4-disubstituted triazole isomer .
Post-Functionalization Approaches
Alternative routes involve modifying pre-formed triazoles:
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Amine Introduction: Nitration at C4 followed by reduction (e.g., H₂/Pd-C) could yield the amine group.
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Sulfide Installation: Thiol-ene “click” reactions might append the methylsulfanyl-ethyl chain to a triazole intermediate .
Physicochemical Properties
The methylsulfanyl group increases hydrophobicity, while the amine enhances solubility in polar aprotic solvents .
Industrial and Material Science Applications
Ligand in Coordination Chemistry
Polytriazole ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stabilize Cu(I) in catalytic systems . The amine and sulfur atoms in 1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine could coordinate to transition metals, enabling use in:
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Heterogeneous catalysis
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Polymer stabilization
Polymer Modification
Triazoles improve polymer thermal stability. Incorporating this compound into polyurethanes or epoxies might enhance flame retardancy due to sulfur content .
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